

S-1360: A Technical Overview of an Early HIV Integrase Inhibitor

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Compound of Interest

Compound Name: S 1360

Cat. No.: B1680365

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An In-depth Guide for Researchers and Drug Development Professionals

Abstract

S-1360, an early HIV integrase inhibitor developed through a collaboration between Shionogi and GlaxoSmithKline, represented a pioneering effort in the exploration of a novel class of antiretroviral drugs. As the first integrase inhibitor to advance into human clinical trials, S-1360 played a crucial role in validating HIV integrase as a viable therapeutic target. Although its development was ultimately discontinued during Phase II clinical trials, the story of S-1360 provides valuable insights into the discovery and development of HIV integrase strand transfer inhibitors (INSTIs). This technical guide provides a comprehensive overview of the discovery, mechanism of action, and clinical development of S-1360, presenting available quantitative data, outlining probable experimental methodologies, and illustrating key concepts through signaling pathway and workflow diagrams.

Discovery and Preclinical Development

The discovery of S-1360 emerged from extensive screening efforts to identify non-nucleoside inhibitors of HIV replication. The focus on HIV integrase was driven by its essential role in the viral life cycle and the absence of a homologous enzyme in humans, suggesting a potential for high therapeutic selectivity.

In Vitro Activity

S-1360 demonstrated potent inhibitory activity against the HIV-1 integrase enzyme in biochemical assays and antiviral activity in cell-based assays.

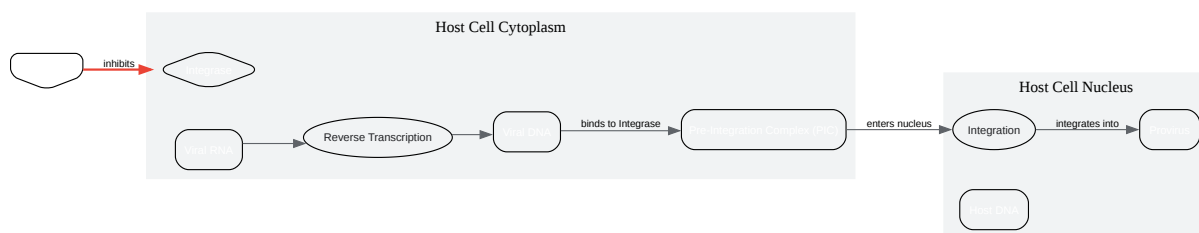
Parameter	Value	Assay Type	Cell Line (for cellular assays)
IC50	20 nM	Purified HIV-1 Integrase Inhibition	N/A
EC50	200 nM	MTT Assay	MT-4 cells infected with HIV-1 IIIB
CC50	12 µM	MTT Assay	MT-4 cells

Preclinical Studies

Preclinical evaluation of S-1360 in animal models indicated a promising pharmacological, pharmacokinetic, safety, and toxicological profile, which supported its progression into clinical development. However, specific quantitative data from these animal studies are not extensively available in the public domain.

Mechanism of Action

S-1360 is an HIV integrase strand transfer inhibitor (INSTI). It exerts its antiviral effect by binding to the active site of the HIV integrase enzyme, thereby blocking the strand transfer step of viral DNA integration into the host cell's genome. This action effectively halts the HIV replication cycle.



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Caption: Mechanism of Action of S-1360.

Clinical Development

S-1360 was the first HIV integrase inhibitor to be evaluated in human clinical trials.

Phase I Clinical Trial

A Phase I study was conducted in healthy volunteers to assess the safety, tolerability, and pharmacokinetics of S-1360.

Study Design:

- Participants: Healthy adult volunteers.
- Design: A randomized, placebo-controlled, dose-escalation study.
- Dosage: Multiple oral doses were administered, including 500 mg, 1000 mg, and 2000 mg every 12 hours.
- Key Findings:
 - S-1360 was generally well-tolerated.

- The most frequently reported adverse event was headache.
- The drug was readily absorbed, with peak plasma concentrations (Tmax) occurring between 2.25 and 3 hours after repeated dosing.
- Dose-proportional increases in AUC (area under the curve) and Cmax (maximum concentration) were observed between the 1000 mg and 2000 mg doses.
- Plasma protein binding was high, ranging from 98.23% to 99.98%.

Phase II Clinical Trial

Following the promising results from the Phase I study, S-1360 advanced to Phase II clinical trials in HIV-infected patients. However, the development of S-1360 was discontinued during this phase in August 2003. The specific reasons for the discontinuation are not detailed in the available public information.

Experimental Protocols

While specific, detailed experimental protocols for the studies on S-1360 are not publicly available, this section outlines the general methodologies that would have been employed for the key experiments cited.

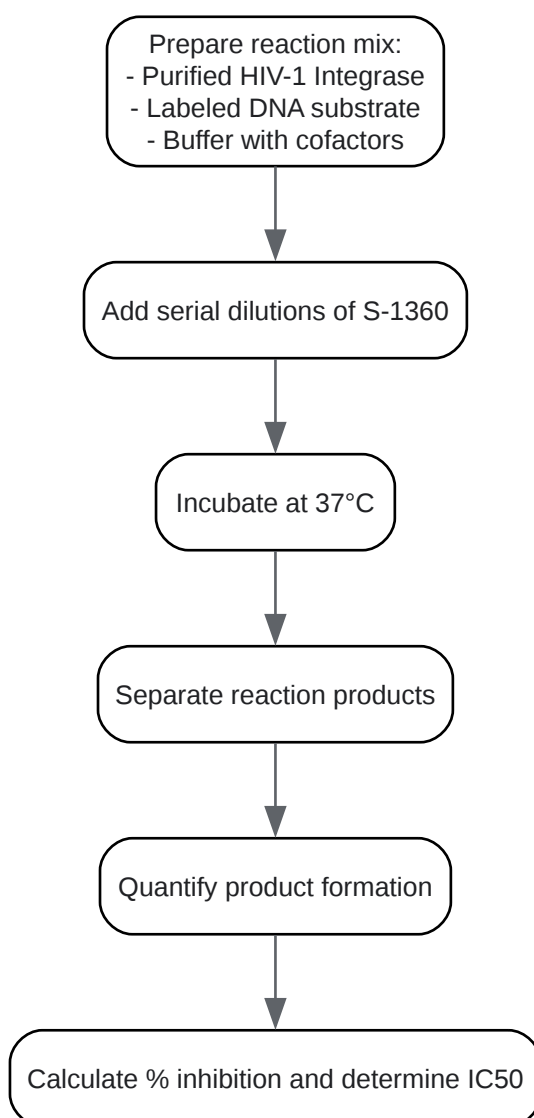
In Vitro HIV Integrase Inhibition Assay

Objective: To determine the concentration of S-1360 required to inhibit the enzymatic activity of purified HIV-1 integrase by 50% (IC50).

Methodology:

- **Enzyme and Substrate Preparation:** Recombinant HIV-1 integrase is purified. A model DNA substrate mimicking the viral DNA end is prepared and labeled (e.g., with a fluorescent or radioactive tag).
- **Reaction Mixture:** The reaction is typically carried out in a microplate format. Each well contains a buffer solution with appropriate cofactors (e.g., Mg²⁺ or Mn²⁺), the purified integrase enzyme, and the labeled DNA substrate.

- **Inhibitor Addition:** Serial dilutions of S-1360 are added to the wells. Control wells with no inhibitor are included.
- **Incubation:** The plate is incubated at 37°C to allow the integration reaction (strand transfer) to occur.
- **Detection:** The products of the integration reaction are separated from the substrate using methods like gel electrophoresis or captured on a solid phase. The amount of product is quantified by measuring the signal from the label.
- **Data Analysis:** The percentage of inhibition is calculated for each concentration of S-1360. The IC₅₀ value is determined by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.



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Caption: In Vitro Integrase Inhibition Assay Workflow.

Cellular Antiviral Activity Assay (MTT Assay)

Objective: To determine the concentration of S-1360 that inhibits HIV-1 replication in a cell culture by 50% (EC50) and the concentration that reduces cell viability by 50% (CC50).

Methodology:

- **Cell Culture:** A susceptible cell line (e.g., MT-4, a human T-cell line) is cultured in appropriate media.
- **Infection:** The cells are infected with a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB).
- **Drug Treatment:** Immediately after infection, the cells are plated in a microplate, and serial dilutions of S-1360 are added to the wells. Control wells with no drug and uninfected cells are included.
- **Incubation:** The plate is incubated for a period that allows for multiple rounds of viral replication (typically 4-5 days).
- **MTT Addition:** A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
- **Solubilization:** A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
- **Absorbance Reading:** The absorbance of each well is read using a spectrophotometer at a wavelength of approximately 570 nm.
- **Data Analysis:**
 - **EC50:** The absorbance values from the infected, drug-treated wells are compared to the infected, untreated control wells to determine the percentage of protection from virus-

induced cell death. The EC50 is the concentration of S-1360 that protects 50% of the cells from the cytopathic effects of the virus.

- CC50: The absorbance values from the uninfected, drug-treated wells are compared to the uninfected, untreated control wells to determine the percentage of cytotoxicity. The CC50 is the concentration of S-1360 that reduces cell viability by 50%.

Conclusion

S-1360 was a landmark compound in the history of antiretroviral therapy development. As the first HIV integrase inhibitor to reach clinical trials, it provided critical proof-of-concept for this class of drugs. Although its own development was not completed, the pioneering work on S-1360 paved the way for the subsequent successful development of other integrase inhibitors that are now a cornerstone of modern HIV treatment regimens. The lessons learned from the S-1360 program undoubtedly informed the strategies for discovering and developing safer and more potent second-generation INSTIs.

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